Cas no 1261978-68-0 (4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid)
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2'-Chloro-2,4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid
- 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid
- 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid
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- MDL: MFCD18320711
- Inchi: 1S/C15H13ClO2/c1-9-3-5-13(14(16)7-9)12-6-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18)
- InChI Key: JOSUHCXCRQKFKP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C=CC=1C1C=CC(C(=O)O)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113140-5g |
2'-Chloro-2,4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid |
1261978-68-0 | 95% | 5g |
534.60 USD | 2021-06-17 | |
| TRC | C587688-100mg |
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid |
1261978-68-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C587688-250mg |
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid |
1261978-68-0 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | C587688-500mg |
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid |
1261978-68-0 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | C587688-1g |
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid |
1261978-68-0 | 1g |
$207.00 | 2023-05-18 | ||
| 1PlusChem | 1P000SRL-250mg |
[1,1'-Biphenyl]-4-carboxylic acid, 2'-chloro-2,4'-dimethyl- |
1261978-68-0 | 98% | 250mg |
$51.00 | 2025-02-18 | |
| 1PlusChem | 1P000SRL-1g |
[1,1'-Biphenyl]-4-carboxylic acid, 2'-chloro-2,4'-dimethyl- |
1261978-68-0 | 98% | 1g |
$178.00 | 2025-02-18 | |
| 1PlusChem | 1P000SRL-10g |
[1,1'-Biphenyl]-4-carboxylic acid, 2'-chloro-2,4'-dimethyl- |
1261978-68-0 | 98% | 10g |
$856.00 | 2025-02-18 | |
| 1PlusChem | 1P000SRL-5g |
[1,1'-Biphenyl]-4-carboxylic acid, 2'-chloro-2,4'-dimethyl- |
1261978-68-0 | 98% | 5g |
$513.00 | 2025-02-18 | |
| Ambeed | A179060-5g |
2'-Chloro-2,4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid |
1261978-68-0 | 95+% | 5g |
$356.0 | 2024-04-25 |
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid Suppliers
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid
Introduction to 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid (CAS No. 1261978-68-0)
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid, identified by the chemical abstracts service number 1261978-68-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core substituted with chloro and methyl groups on its aromatic ring, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-withdrawing and electron-donating groups on the phenyl ring makes it a versatile scaffold for further derivatization and functionalization, which is crucial in the development of novel therapeutic agents.
The compound's structure, characterized by a 4-(2-chloro-4-methylphenyl) moiety attached to a 3-methylbenzoic acid backbone, suggests potential interactions with biological targets such as enzymes and receptors. The chloro group at the 2-position enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, which are often employed in medicinal chemistry to introduce new functional groups. Meanwhile, the methyl group at the 4-position provides steric hindrance and can influence the compound's solubility and metabolic stability.
In recent years, there has been a growing interest in exploring the pharmacological properties of benzoic acid derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The specific arrangement of substituents in 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid may confer unique properties that make it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been leveraging computational methods and high-throughput screening to identify molecules with desirable biological activities. The structural features of 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid, such as its aromatic system and functional groups, align well with the criteria used to screen for novel therapeutics. For instance, studies have shown that benzoic acid derivatives can modulate enzyme activity by binding to specific pockets within the enzyme's active site.
Moreover, the compound's ability to undergo further chemical modifications makes it a valuable starting point for synthesizing more complex molecules. For example, researchers can introduce additional functional groups or alter the substitution pattern on the aromatic ring to enhance or redirect biological activity. This flexibility is particularly important in drug development, where optimizing a molecule's properties often requires multiple rounds of synthesis and characterization.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production of complex organic molecules like 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid. Techniques such as palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing intricate molecular frameworks. These methods allow chemists to introduce specific substituents with high precision, which is critical for achieving the desired biological activity.
The pharmacokinetic properties of 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid are also of considerable interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Preliminary studies suggest that the structural features of this compound may influence its solubility and permeability across biological membranes, factors that are critical for drug efficacy and safety.
In addition to its pharmaceutical applications, 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid may find utility in other areas such as agrochemicals and material science. Its unique chemical structure could be exploited to develop novel pesticides or specialty chemicals with specific functionalities. The ability to tailor its properties through chemical modification opens up numerous possibilities for innovation across different industries.
The synthesis of 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid involves several key steps that highlight modern synthetic strategies. Starting from commercially available precursors, chemists can employ a sequence of reactions to construct the desired benzoic acid derivative. For example, Friedel-Crafts alkylation can be used to introduce the methyl group at the 4-position of the phenyl ring, followed by chlorination to achieve the 2-chloro substitution. Each step must be carefully optimized to ensure high yield and purity.
The analytical characterization of 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about its molecular structure and purity. These data are essential for confirming its identity and evaluating its suitability for further applications.
As research continues to uncover new biological activities and synthetic methodologies, compounds like 4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid will undoubtedly play a significant role in advancing scientific knowledge and technological innovation. Their unique structural features offer opportunities for developing novel therapeutics that address unmet medical needs. Furthermore, their versatility in chemical modification makes them valuable tools for exploring new synthetic pathways and methodologies.
In conclusion,4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid (CAS No. 1261978-68-0) represents an intriguing molecule with potential applications across multiple fields. Its structural complexity, coupled with its amenability to further chemical modifications, positions it as a promising candidate for future research and development efforts.
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